Product packaging for Benzene, 1-chloro-4-(1,1-diethoxyethyl)-(Cat. No.:CAS No. 62486-64-0)

Benzene, 1-chloro-4-(1,1-diethoxyethyl)-

Cat. No.: B15453270
CAS No.: 62486-64-0
M. Wt: 228.71 g/mol
InChI Key: ZEEJTRPJJKHVPN-UHFFFAOYSA-N
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Description

The compound Benzene, 1-chloro-4-(1,1-diethoxyethyl)- (IUPAC name) features a benzene ring substituted with a chlorine atom at the 1-position and a 1,1-diethoxyethyl group at the 4-position. The diethoxyethyl moiety likely arises from an acetal-protected ketone, enhancing stability against hydrolysis under basic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17ClO2 B15453270 Benzene, 1-chloro-4-(1,1-diethoxyethyl)- CAS No. 62486-64-0

Properties

CAS No.

62486-64-0

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

1-chloro-4-(1,1-diethoxyethyl)benzene

InChI

InChI=1S/C12H17ClO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

ZEEJTRPJJKHVPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with analogous chloroaromatics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Benzene, 1-chloro-4-(1,1-diethoxyethyl)- C₁₁H₁₄ClO₂ 216.68 Cl, -(CH₂)CO(OEt)₂ Chloro, acetal
1-Chloro-4-(1-methylethyl)benzene C₉H₁₁Cl 154.64 Cl, -C(CH₃)₂ Chloro, branched alkyl
1-tert-Butyl-4-chlorobenzene C₁₀H₁₃Cl 168.66 Cl, -C(CH₃)₃ Chloro, bulky alkyl
1-Chloro-4-(2-chloroethyl)benzene C₈H₇Cl₂ 177.05 Cl, -CH₂CH₂Cl Chloro, chloroalkyl
1-Chloro-4-(1-methoxyethyl)benzene C₉H₁₁ClO 170.64 Cl, -CH(OCH₃)CH₃ Chloro, methoxyethyl

Key Observations :

  • The diethoxyethyl group in the target compound introduces steric bulk and polarity, distinguishing it from simpler alkyl-substituted analogs like 1-chloro-4-(1-methylethyl)benzene .
  • Bulky substituents (e.g., tert-butyl in 1-tert-butyl-4-chlorobenzene) reduce electrophilic substitution reactivity compared to linear alkyl or acetal groups .
  • The acetal functionality in the target compound is prone to acid-catalyzed hydrolysis, releasing a ketone, whereas chloroalkyl groups (e.g., -CH₂CH₂Cl) may undergo elimination or nucleophilic substitution .
Reactivity :
  • Electrophilic Substitution : Bulky substituents (e.g., tert-butyl) in 1-tert-butyl-4-chlorobenzene hinder electrophilic aromatic substitution, whereas the diethoxyethyl group may direct reactions to the para position due to electronic effects .
Physical Properties :
  • Solubility: The acetal group enhances solubility in polar solvents (e.g., ethanol, THF) compared to non-polar tert-butyl or cumene derivatives .

Research Findings and Challenges

Stability and Handling

  • Hydrolytic Sensitivity : The acetal group necessitates anhydrous storage conditions to prevent degradation, unlike stable alkyl-substituted analogs .

Q & A

Q. What are the common synthetic routes for Benzene, 1-chloro-4-(1,1-diethoxyethyl)-, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis typically involves acetal protection followed by electrophilic substitution. For example:

Acetal Formation : React ethyl vinyl ether with benzaldehyde under acid catalysis to form the 1,1-diethoxyethyl group.

Friedel-Crafts Alkylation : Introduce the diethoxyethyl group to chlorobenzene using AlCl₃ as a catalyst.

Chlorination : Optimize chlorination via radical or electrophilic pathways, depending on regioselectivity requirements.

Q. Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
  • Temperature : Excessive heat (>80°C) may hydrolyze the acetal group, reducing yield.
  • Catalyst Purity : Impure AlCl₃ can lead to byproducts like 1,2-disubstituted isomers.

Q. How is the compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

Methodological Answer :

  • NMR :
    • ¹H NMR : The diethoxyethyl group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a multiplet at δ 3.4–3.8 ppm (OCH₂). Chlorine deshields aromatic protons, shifting signals to δ 7.2–7.5 ppm .
    • ¹³C NMR : The acetal carbon (C-O) appears at δ 95–100 ppm.
  • MS : Expect a molecular ion peak at m/z 242 (C₁₂H₁₆ClO₂⁺) with fragments at m/z 185 (loss of diethoxy group) .

Q. Artifacts :

  • Hydrolysis Products : Trace moisture may generate benzaldehyde (δ 9.8 ppm in ¹H NMR).
  • Isomerization : Improper storage can lead to ortho-substituted byproducts detectable via GC-MS.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in derivatives of this compound?

Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model reaction pathways:

Electrophile Positioning : The diethoxyethyl group acts as an electron-donating group, directing substitution to the para position relative to chlorine.

Transition State Analysis : Calculate activation energies for meta vs. para pathways. Studies show a 12–15 kJ/mol lower barrier for para substitution .

Q. Validation :

  • Compare computed IR vibrational modes (e.g., C-Cl stretch at 750 cm⁻¹) with experimental FTIR data.
  • Use Natural Bond Orbital (NBO) analysis to assess charge distribution at reactive sites.

Q. What contradictions exist in reported thermodynamic stability data, and how can they be resolved experimentally?

Methodological Answer : Contradictions :

  • Some studies report ΔH°vap = 52.8 kJ/mol , while others suggest 48.3 kJ/mol due to impurities in vapor-phase measurements.
  • Stability in aqueous environments: Conflicting hydrolysis rates (t₁/₂ = 3–7 days at pH 7).

Q. Resolution Strategies :

High-Purity Calibration : Use sublimation-purified samples for vapor pressure measurements.

Isotopic Labeling : Track hydrolysis pathways using ¹⁸O-labeled water and LC-MS.

Controlled pH Studies : Conduct kinetic experiments at buffered pH 4–10 to identify rate-limiting steps .

Q. How can researchers design degradation studies to assess environmental persistence, and what analytical tools are critical?

Methodological Answer : Experimental Design :

Photolysis : Exclude UV-absorbing solvents; use quartz reactors with λ > 290 nm. Monitor via HPLC-UV.

Biodegradation : Employ OECD 301D closed-bottle tests with activated sludge.

Q. Key Tools :

  • GC-ECD : Detect chlorinated degradation products (e.g., chloroacetophenones) at ppb levels.
  • QTOF-MS : Identify non-target metabolites via accurate mass (<2 ppm error).

Q. Data Interpretation :

  • Compare half-lives to structurally similar compounds (e.g., t₁/₂ for 1-chloro-4-(trifluoromethyl)benzene = 67 days in air ).

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent acetal hydrolysis.
  • Characterization : Use tandem MS/MS to distinguish isomers.
  • Computational Modeling : Validate DFT results with experimental Hammett σp values for substituent effects.

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